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Compound of Interest

Compound Name: 1,3-Dibenzyloxy-2-ethylpropane

CAS No.: 33498-90-7

Cat. No.: B031059

Get Quote

Molecular Architecture & Significance
1,3-Dibenzyloxy-2-ethylpropane (C₁₉H₂₄O₂) is the bis-benzyl ether derivative of 2-ethyl-1,3-

propanediol. Its structural symmetry and stability make it a valuable scaffold in medicinal

chemistry, particularly for designing lipophilic linkers or acyclic backbones that mimic the

glycerol moiety in phospholipids without the metabolic instability of esters.

Core Structural Parameters[1]
IUPAC Name: (((2-ethylpropane-1,3-diyl)bis(oxy))bis(methylene))dibenzene

Molecular Weight: 284.40 g/mol

Molecular Formula: C₁₉H₂₄O₂

Symmetry Elements: The molecule possesses a

plane of symmetry passing through the C2-methine and the ethyl group. This renders the two
benzyloxymethyl arms chemically equivalent, simplifying the NMR spectrum significantly.
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Synthetic Context & Purity Profiling
To interpret the spectra correctly, one must understand the synthesis matrix. This compound is

typically generated via Williamson ether synthesis.

Reaction:

Impurity Fingerprinting
Before final characterization, researchers must screen for specific process-related impurities

which often co-elute:

Monobenzyl Ether: Result of incomplete alkylation. Identified by a broad -OH stretch in IR

(~3400 cm⁻¹) and asymmetry in NMR.

Benzyl Bromide: Excess reagent. Identified by a shift in benzylic protons (~4.5 ppm vs 4.4

ppm for ether).

Dibenzyl Ether: Side product from hydrolysis of BnBr.

Spectroscopic Characterization Protocols
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
The high symmetry of the molecule results in a simplified proton and carbon inventory.

Protocol 1: ¹H NMR (400 MHz, CDCl₃)
Solvent: Chloroform-d (7.26 ppm reference).

Concentration: 10 mg in 0.6 mL.
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment
Structural
Logic

7.25 – 7.38 Multiplet 10H Ar-H

Overlapping

aromatic protons

from two

equivalent benzyl

groups.

4.50 Singlet 4H Ph-CH₂-O

Benzylic protons.

Appears as a

sharp singlet due

to free rotation

and lack of chiral

centers.

3.45
Doublet (J=6.0

Hz)
4H O-CH₂-CH

The ether

methylenes.

They couple to

the single

methine proton

at C2.

1.85 Multiplet 1H CH-Et

The methine

proton. Shielded

relative to the

ether CH₂, but

deshielded by

the

-oxygens.

1.38 Quintet/Multiplet 2H CH-CH₂-CH₃
Methylene of the

ethyl group.

0.90 Triplet (J=7.5 Hz) 3H CH₂-CH₃

Methyl terminus.

Classic triplet

signal.
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Critical Diagnostic: The doublet at 3.45 ppm is the signature of the 2-substituted-1,3-diol

backbone. If this appears as a complex multiplet, the sample may be the mono-benzyl impurity

(breaking symmetry).

Protocol 2: ¹³C NMR (100 MHz, CDCl₃)
Reference: CDCl₃ triplet at 77.16 ppm.

Chemical Shift (δ, ppm) Carbon Type Assignment

138.5 Quaternary Aromatic C-ipso

128.3, 127.6, 127.5 CH Aromatic C-ortho, meta, para

73.2 CH₂ Ph-CH₂-O (Benzylic)

70.8 CH₂ O-CH₂-CH (Backbone)

40.5 CH CH-Et (Methine)

23.8 CH₂ CH-CH₂-CH₃

11.4 CH₃ CH₂-CH₃

B. Mass Spectrometry (ESI-MS)
The molecule ionizes well in positive mode ESI, often forming sodium adducts due to the

polyether nature.

Parent Ion:

[M+H]⁺: m/z 285.4

[M+Na]⁺: m/z 307.4 (Dominant species in unbuffered methanol)

[M+NH₄]⁺: m/z 302.4 (If ammonium buffers are used)

Fragmentation Logic (MS/MS):

Loss of Benzyl:m/z 91 (Tropylium ion, C₇H₇⁺) – Very strong base peak.
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Loss of Benzyloxy: [M - OBn]⁺.

Alpha-Cleavage: Rupture of the ether bond.

C. Infrared Spectroscopy (FT-IR)
Used primarily to confirm the absence of hydroxyl groups (reaction completion).

3030, 3060 cm⁻¹: C-H stretch (Aromatic).

2850–2960 cm⁻¹: C-H stretch (Aliphatic, strong).

1090–1110 cm⁻¹: C-O-C stretch (Ether, very strong).

690, 735 cm⁻¹: Monosubstituted benzene ring deformation (diagnostic for benzyl group).

Absence: No broad band at 3300–3500 cm⁻¹ (confirms full protection of diol).

Visualization of Logic Flows
Figure 1: Synthetic & Characterization Workflow
This diagram outlines the decision tree for synthesizing and validating the compound.
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Start: 2-Ethyl-1,3-propanediol

Reaction: NaH (2.2 eq), BnBr (2.2 eq)
Solvent: THF, 0°C to Reflux

Workup: Quench (H2O), Extract (EtOAc)

Crude Oil Analysis (TLC)

Is Mono-benzyl present?

Column Chromatography
(Hexanes/EtOAc 9:1)

No (Main Spot Rf ~0.7)

Re-subject to NaH/BnBr

Yes (Spot at Rf ~0.3)

Final Characterization
(1H NMR, MS)

Click to download full resolution via product page

Caption: Workflow for the synthesis and purification of 1,3-Dibenzyloxy-2-ethylpropane,

highlighting the critical impurity checkpoint.

Figure 2: Mass Spectrometry Fragmentation Pathway
Understanding the stability of the benzyl cation is key to interpreting the MS data.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b031059/docs?utm_src=pdf-body-img#technical-guide-spectroscopic-characterization-of-1-3-dibenzyloxy-2-ethylpropane
https://www.benchchem.com/product/b031059/docs?utm_src=pdf-body#technical-guide-spectroscopic-characterization-of-1-3-dibenzyloxy-2-ethylpropane
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b031059?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parent Ion [M+H]+
m/z 285

Tropylium Ion
C7H7+ (m/z 91)

Formation of stable cation

Debenzylated Fragment
[M-Bn+H]+ (m/z 195)

- C7H7

Loss of Ph-CH2
(Benzyl Radical)

Secondary Fragmentation

Click to download full resolution via product page

Caption: Primary fragmentation pathways in ESI-MS. The tropylium ion (m/z 91) is the

dominant feature in the mass spectrum.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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